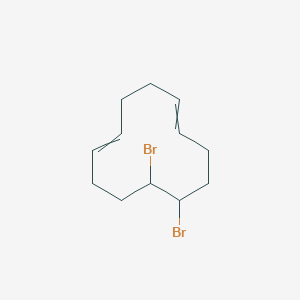
9,10-Dibromocyclododeca-1,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dibromocyclododeca-1,5-diene is a chemical compound with the molecular formula C12H18Br2 It is a brominated derivative of cyclododecadiene, characterized by the presence of two bromine atoms at the 9th and 10th positions of the cyclododeca-1,5-diene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromocyclododeca-1,5-diene typically involves the bromination of cyclododeca-1,5-diene. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-bromination and ensure selective addition at the 9th and 10th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
化学反应分析
Types of Reactions
9,10-Dibromocyclododeca-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of cyclododeca-1,5-diene or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
科学研究应用
9,10-Dibromocyclododeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 9,10-Dibromocyclododeca-1,5-diene exerts its effects is largely dependent on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or other oxygenated products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Cyclododeca-1,5-diene: The parent compound without bromine atoms.
1,5-Cyclooctadiene: A smaller ring diene with similar reactivity.
1,3-Butadiene: A simpler diene used in polymer synthesis.
Uniqueness
9,10-Dibromocyclododeca-1,5-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated counterparts. The bromine atoms make it more reactive in substitution and elimination reactions, and its larger ring size compared to smaller dienes like 1,3-butadiene provides different steric and electronic effects.
属性
CAS 编号 |
91025-77-3 |
|---|---|
分子式 |
C12H18Br2 |
分子量 |
322.08 g/mol |
IUPAC 名称 |
9,10-dibromocyclododeca-1,5-diene |
InChI |
InChI=1S/C12H18Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-12H,1-2,7-10H2 |
InChI 键 |
IKCLKSNBIZRPOA-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CCCC(C(CCC=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


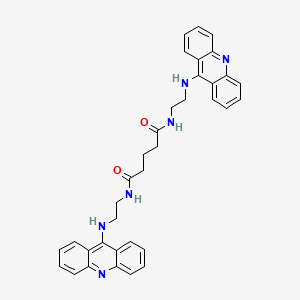

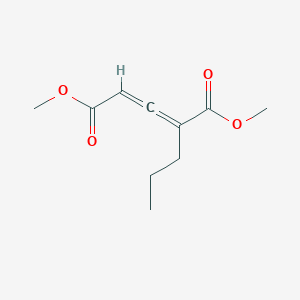
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
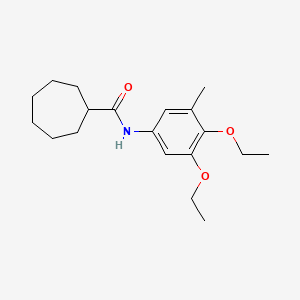
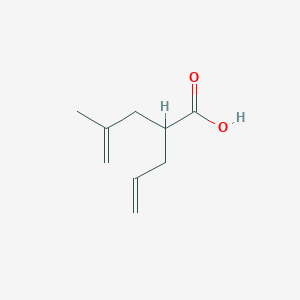
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
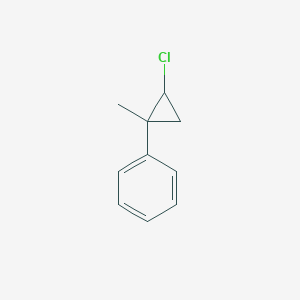
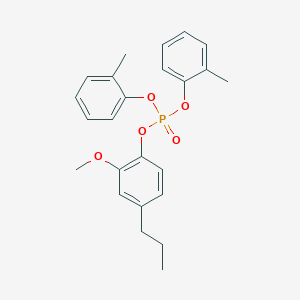
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
